molecular formula C12H16ClNO B8789946 4-Chloro-2-(piperidin-1-ylmethyl)phenol CAS No. 13704-50-2

4-Chloro-2-(piperidin-1-ylmethyl)phenol

Cat. No. B8789946
CAS RN: 13704-50-2
M. Wt: 225.71 g/mol
InChI Key: GVAMPYVXAAFYCE-UHFFFAOYSA-N
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Patent
US05736568

Procedure details

A mixture of 4-chlorophenol (12.86 g), absolute ethanol (30 ml), formaldehyde (7.49 ml of a 37% aqueous solution) and piperidine (10.88 ml) was boiled under reflux for 4 hours. The mixture was evaporated to dryness and toluene (50 ml) was added. The mixture was evaporated to dryness and the residue was dissolved in 2M hydrochloric acid, washed with ethyl acetate, basified with concentrated sodium hydroxide solution and then extracted with dichloromethane to give 4-chloro-2-(piperidinomethyl)phenol as an oil which solidified on standing, m.p. 53°-56° C.
Quantity
12.86 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.88 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[CH2:9]=O.[NH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1>C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([CH2:9][N:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[CH:3]=1

Inputs

Step One
Name
Quantity
12.86 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10.88 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness and toluene (50 ml)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 2M hydrochloric acid
WASH
Type
WASH
Details
washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)O)CN1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.